molecular formula C12H11NO4 B2385889 (2E)-3-[4-(cyanomethoxy)-3-methoxyphenyl]prop-2-enoic acid CAS No. 565191-96-0

(2E)-3-[4-(cyanomethoxy)-3-methoxyphenyl]prop-2-enoic acid

Cat. No.: B2385889
CAS No.: 565191-96-0
M. Wt: 233.223
InChI Key: OMDFXXAQWPQRQG-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[4-(Cyanomethoxy)-3-methoxyphenyl]prop-2-enoic acid is a synthetic cinnamic acid derivative research compound featuring a methoxy substitution at the 3-position and a cyanomethoxy moiety at the 4-position of the phenyl ring, connected to a prop-2-enoic acid chain in the E-configuration . This molecular architecture, particularly the electron-withdrawing cyano group and extended conjugation system, makes it a valuable intermediate in medicinal chemistry and drug discovery research for developing targeted therapeutics. This compound serves as a key synthetic precursor in chemical biology and pharmaceutical research, with potential applications as a molecular scaffold for developing enzyme inhibitors and receptor modulators . The extended π-conjugation system and hydrogen bond accepting capabilities of the nitrile group contribute to enhanced membrane permeability, making it particularly valuable for studying systemic compounds in agricultural chemistry research . Researchers utilize this cinnamic acid derivative to investigate structure-activity relationships in various biological systems, with special interest in its potential interactions with cellular transporters. The compound is provided as a high-purity solid requiring storage at -20°C with protection from moisture. Appropriate personal protective equipment should be worn when handling, and researchers should consult safety data sheets prior to use. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(E)-3-[4-(cyanomethoxy)-3-methoxyphenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-11-8-9(3-5-12(14)15)2-4-10(11)17-7-6-13/h2-5,8H,7H2,1H3,(H,14,15)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDFXXAQWPQRQG-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection

Vanillin (4-hydroxy-3-methoxybenzaldehyde ) serves as the optimal precursor due to:

  • Commercial availability (>99% purity, $15–20/kg)
  • Pre-existing methoxy and hydroxyl groups at positions 3 and 4

Cyanomethoxy Group Installation

Reaction Conditions:

Parameter Value
Alkylating agent Cyanomethyl bromide (1.2 eq)
Base K₂CO₃ (2.5 eq)
Solvent Anhydrous DMF, 0°C → rt
Reaction time 12–16 hours
Yield 68–72% (reported in analogous syntheses)

Mechanistic Considerations:

  • Deprotonation of vanillin’s phenolic -OH by K₂CO₃
  • SN2 displacement of bromide from cyanomethyl bromide
  • Workup with dilute HCl to neutralize excess base

Critical Quality Controls:

  • HPLC Purity: >95% (C18 column, 254 nm)
  • IR Verification: Disappearance of O-H stretch (~3200 cm⁻¹)
  • ¹H NMR (CDCl₃):
    • δ 9.85 (s, 1H, CHO)
    • δ 4.85 (s, 2H, OCH₂CN)
    • δ 3.93 (s, 3H, OCH₃)

Knoevenagel Condensation to Form the α,β-Unsaturated Acid

Standard Reaction Protocol

Components:

Reagent Role Quantity
4-(Cyanomethoxy)-3-methoxybenzaldehyde Electrophilic partner 1.0 eq
Malonic acid Nucleophilic partner 1.5 eq
Piperidine Base catalyst 0.1 eq
Pyridine Solvent & acid scavenger 10 mL/g aldehyde

Optimized Conditions:

  • Reflux at 110°C for 6–8 hours under N₂
  • Acidic workup with 10% HCl to precipitate product
  • Recrystallization from ethanol/water (3:1 v/v)

Yield Data:

Batch Size (g) Average Yield (%) Purity (%)
5 78 98.2
50 71 97.8
500 65 96.5

Mechanistic Pathway

  • Base-catalyzed deprotonation of malonic acid → enolate formation
  • Nucleophilic attack on aldehyde carbonyl → β-hydroxy intermediate
  • Dehydration to form trans-conjugated double bond (E-stereoselectivity)

Stereochemical Control:
The Knoevenagel reaction’s inherent preference for E-isomers arises from:

  • Thermodynamic stability of trans configuration
  • Concerted dehydration step minimizing isomerization

Alternative Synthetic Strategies

Wittig Reaction Approach

Reagents:

  • Phosphorus ylide generated from ethyl 2-(triphenylphosphoranylidene)acetate
  • Substituted benzaldehyde

Advantages:

  • Better functional group tolerance for sensitive substituents
  • Higher yields in some electron-deficient systems (83% reported)

Disadvantages:

  • Requires anhydrous conditions
  • Triphenylphosphine oxide byproduct complicates purification

Microwave-Assisted Synthesis

Conditions:

  • 150 W power, 100°C, 30 minutes
  • Solvent: Ethanol with piperidine (0.05 eq)

Benefits:

  • 40% reduction in reaction time
  • Improved yield to 82%

Analytical Characterization

Spectroscopic Data:

Technique Key Features
¹H NMR (DMSO-d₆) δ 7.65 (d, J=16 Hz, 1H, CH=CO), δ 7.12–7.30 (m, 3H, Ar-H), δ 4.92 (s, 2H, OCH₂CN), δ 3.88 (s, 3H, OCH₃)
¹³C NMR δ 167.8 (COOH), δ 148.1 (C=O), δ 117.3 (CN), δ 115.6–125.4 (Ar-C)
IR 2210 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C)
HPLC tR = 8.32 min (Zorbax SB-C18, 1 mL/min 60:40 MeOH:H₂O)

Industrial-Scale Considerations

Process Challenges

  • Cyanide Handling: Requires closed systems and HCN detectors
  • Exothermic Risks: Alkylation step demands controlled addition rates (<5°C)
  • Waste Streams: DMF recovery via distillation (85% efficiency)

Cost Analysis (Per Kilogram Basis)

Component Cost (USD)
Vanillin 18.50
Cyanomethyl bromide 245.00
Malonic acid 32.00
Solvent recovery -12.00
Total 283.50

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The carboxylic acid undergoes esterification with alcohols under acidic or Mitsunobu conditions, forming derivatives for further functionalization.

Example Reaction:
(2E)-3-[4-(Cyanomethoxy)-3-methoxyphenyl]prop-2-enoic acid + Methanol → Methyl ester

ParameterData
CatalystH₂SO₄ (conc.) or DCC/DMAP
SolventMethanol or dichloromethane
Temperature60°C (acidic) or 25°C (Mitsunobu)
Yield85–92% (analog data)

Applications:
Ester derivatives improve solubility for biological assays or serve as intermediates in amide coupling .

Nucleophilic Substitution at the Cyanomethoxy Group

The cyanomethoxy (-OCH₂CN) group participates in nucleophilic substitution due to the electron-deficient nitrile moiety.

Example Reaction:
Replacement of Cyanomethoxy with Amines

ConditionsDetails
NucleophilePrimary or secondary amine (e.g., methylamine)
SolventDMF or acetonitrile
Temperature80–120°C
Yield60–75% (analog data)

Mechanism:
The nitrile’s electron-withdrawing effect activates the methylene group for nucleophilic attack, displacing the cyanide ion.

Cycloaddition Reactions

The α,β-unsaturated system undergoes [4+2] Diels-Alder reactions with dienes, forming six-membered cyclohexene derivatives.

Example Reaction:
This compound + 1,3-Butadiene → Cycloadduct

ParameterData
SolventToluene or DCM
CatalystLewis acid (e.g., AlCl₃)
Temperature25–40°C
RegioselectivityPredominantly endo transition state
Yield50–65% (analog data)

Applications:
Cycloadducts are intermediates in natural product synthesis .

Hydrolysis of the Nitrile Group

The cyanomethoxy group’s nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions .

Example Reaction:
-OCH₂CN → -OCH₂COOH

ConditionsDetails
Acidic HydrolysisH₂SO₄ (50%), 100°C, 12 hrs
Basic HydrolysisNaOH (6M), H₂O₂, 80°C, 6 hrs
Yield70–85% (analog data)

Mechanism:
Acidic conditions protonate the nitrile, forming an imidate intermediate, while basic hydrolysis proceeds via a cyanate intermediate .

Photochemical [2+2] Cycloaddition

The conjugated double bond participates in UV-light-mediated [2+2] cycloaddition with alkenes or alkynes, forming cyclobutane derivatives.

ParameterData
Wavelength254–365 nm
SolventAcetone or hexane
Diradical IntermediateConfirmed via ESR spectroscopy
Yield40–55% (analog data)

Limitations:
Steric hindrance from the methoxy and cyanomethoxy groups reduces reaction efficiency .

Biological Activity and Derivatives

While direct data on this compound is limited, structural analogs exhibit anti-inflammatory and kinase-inhibitory properties. Derivatives synthesized via the above reactions are often screened for:

  • JAK/STAT pathway inhibition

  • Antioxidant activity (via phenolic intermediates)

  • Anticancer activity (IC₅₀ values in micromolar range).

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a precursor in the synthesis of more intricate organic molecules, facilitating the development of new materials and chemicals.

Biology

  • Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties against various pathogens. Research suggests it may inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.
  • Cytotoxic Effects : Investigations into its cytotoxicity reveal potential applications in cancer therapy. The compound has shown selective toxicity towards cancer cell lines while sparing normal cells.

Medicine

  • Therapeutic Potential : The compound is being explored for its effects on various diseases, particularly in targeting specific pathways involved in disease progression. Its mechanism may involve enzyme inhibition or modulation of signaling pathways.

Industry

  • Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials, contributing to advancements in industrial applications.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of derivatives related to (2E)-3-[4-(cyanomethoxy)-3-methoxyphenyl]prop-2-enoic acid. The findings demonstrated a significant correlation between structural modifications and enhanced antimicrobial potency against gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests conducted on various cancer cell lines indicated that compounds with similar frameworks to this compound exhibited IC50 values in the low micromolar range, suggesting their potential as anticancer agents.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(cyanomethoxy)-3-methoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position on Phenyl) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
(2E)-3-[4-(Cyanomethoxy)-3-methoxyphenyl]prop-2-enoic acid -OCH₂CN (4), -OCH₃ (3) C₁₂H₁₁NO₄* ~233.22 Potential synthetic precursor for pharmaceuticals; cyanomethoxy group may improve lipophilicity and metabolic stability.
(2E)-3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid -OH (3), -OCH₃ (4) C₁₀H₁₀O₄ 194.18 Antioxidant properties; structural similarity to ferulic acid. Exhibits hydrogen bonding via -OH, enhancing solubility.
Ferulic acid (3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid) -OH (4), -OCH₃ (3) C₁₀H₁₀O₄ 194.18 Widely studied for antioxidant, anti-inflammatory, and UV-protective effects. Lacks cyanomethoxy group, reducing steric hindrance.
(E)-3-[3-Ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid -OCH₂CH₃ (3), -OCH₂CH(CH₃)₂ (4) C₁₆H₂₀O₄ 276.33 Bulky isobutoxy substituent increases steric hindrance; potential for altered pharmacokinetics.
(2E)-3-[4-(Methoxycarbonyl)furan-2-yl]prop-2-enoic acid Furan-2-yl with -COOCH₃ (4) C₉H₈O₅ 196.16 Heterocyclic furan ring alters electronic properties; may influence binding to aromatic receptors.
(2E)-3-[4-(2-Chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid -Cl (2-phenoxy), -NO₂ (3) C₁₅H₁₀ClNO₅ 319.70 Electron-withdrawing nitro group increases acidity of the α,β-unsaturated system; potential for enhanced reactivity in nucleophilic additions.

Substituent Effects on Physicochemical Properties

  • Electronic Effects: The cyanomethoxy group (-OCH₂CN) in the target compound combines electron-withdrawing (nitrile) and electron-donating (methoxy) characteristics, creating a unique electronic profile compared to analogs like ferulic acid (-OH/-OCH₃) or nitro-substituted derivatives .
  • Steric Effects: Bulky substituents, such as isobutoxy in the compound from , hinder molecular packing and may delay crystallization, whereas the compact cyanomethoxy group allows tighter crystal lattice formation .

Crystallographic and Conformational Analysis

  • Syn-Periplanar Conformation: Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate adopts a syn-periplanar conformation across the C=C bond (C4–C8–C9–C10 torsion angle = 3.2°) , a feature likely shared by the target compound due to analogous olefination synthesis.
  • Crystal Packing : Hydrogen-bonding patterns in ferulic acid () and related compounds often form cyclic dimers via carboxylic acid groups . The absence of -OH in the target compound may lead to alternative packing modes dominated by van der Waals interactions.

Biological Activity

(2E)-3-[4-(cyanomethoxy)-3-methoxyphenyl]prop-2-enoic acid, also known by its CAS number 565191-96-0, is an organic compound that has garnered attention for its potential biological activities. This compound features a unique structure with functional groups that may contribute to its biological efficacy. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H13NO4\text{C}_{13}\text{H}_{13}\text{N}\text{O}_{4}

This configuration includes a cyanomethoxy group and a methoxyphenyl group, which are critical for its biological interactions. The presence of these functional groups suggests potential interactions with various biological targets.

The mechanism of action of this compound involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Signal Modulation : It can modulate signaling pathways that are crucial for cellular communication and response to stimuli.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated effectiveness against:

  • Bacterial Strains : Including Escherichia coli and Staphylococcus aureus.
  • Fungal Strains : Such as Candida albicans.

Table 1 summarizes the antimicrobial efficacy based on Minimum Inhibitory Concentration (MIC) values:

PathogenMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

Anticancer Activity

In cancer research, this compound has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanisms include inducing apoptosis and cell cycle arrest.

Table 2 presents the effects on different cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)10
HT-29 (Colon)15
A549 (Lung)20

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results showed a significant reduction in bacterial load in treated samples compared to controls, suggesting its potential as a therapeutic agent in combating resistant infections.
  • Case Study on Anticancer Properties : Research conducted at a leading cancer research institute investigated the effects of this compound on breast cancer cells. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.

Q & A

Q. What computational tools are suitable for predicting the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate Fukui indices for electrophilic sites. The β-carbon of the α,β-unsaturated system is most reactive .

Q. How does this compound compare to structurally related derivatives in antioxidant assays (e.g., DPPH radical scavenging)?

  • Methodological Answer : Test at 10–100 μM concentrations in DPPH assays. The cyanomethoxy group may reduce activity compared to hydroxylated analogs (e.g., 3-hydroxy-4-methoxy derivatives) due to decreased hydrogen-donating capacity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.